Magnesium ethyl malonate

CAS No.:

Cat. No.: VC13668674

Molecular Formula: C10H14MgO8

Molecular Weight: 286.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14MgO8 |

|---|---|

| Molecular Weight | 286.52 g/mol |

| IUPAC Name | magnesium;3-ethoxy-3-oxopropanoate |

| Standard InChI | InChI=1S/2C5H8O4.Mg/c2*1-2-9-5(8)3-4(6)7;/h2*2-3H2,1H3,(H,6,7);/q;;+2/p-2 |

| Standard InChI Key | DVWUPYHFVYOPNV-UHFFFAOYSA-L |

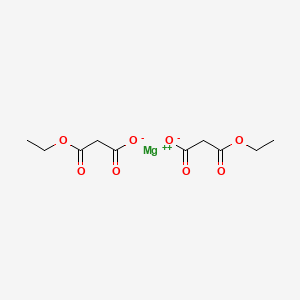

| SMILES | CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] |

| Canonical SMILES | CCOC(=O)CC(=O)[O-].CCOC(=O)CC(=O)[O-].[Mg+2] |

Introduction

Structural Characteristics

Magnesium ethyl malonate is formally described as a magnesium salt of monoethyl malonate. Its molecular formula is CHMgO, with a molecular weight of 286.52 g/mol . The IUPAC name is magnesium;3-ethoxy-3-oxopropanoate, reflecting its composition as a magnesium ion coordinated by two monoethyl malonate anions .

Coordination Geometry

The magnesium center adopts a tetrahedral or octahedral geometry, binding to the oxygen atoms of the malonate ester groups. This coordination stabilizes the enolate form, enhancing its nucleophilic reactivity in organic reactions .

Spectroscopic Data

-

H NMR: The compound exhibits signals corresponding to the ethyl group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the malonate backbone (δ 3.3–3.5 ppm for the α-protons) .

-

IR Spectroscopy: Strong absorptions at 1700–1750 cm (C=O stretching) and 1200–1300 cm (C-O ester) confirm the ester and carboxylate functionalities .

Synthesis and Purification

Synthetic Routes

Magnesium ethyl malonate is typically synthesized via the reaction of ethyl hydrogen malonate with magnesium bases (e.g., MgO or Mg(OH)) in anhydrous solvents :

The reaction proceeds under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF), yielding the product as a hygroscopic off-white solid .

Purification Methods

-

Azeotropic Drying: Residual water is removed by co-evaporation with benzene or toluene .

-

Recrystallization: The compound is recrystallized from THF/hexane mixtures to achieve >95% purity .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 286.52 g/mol | |

| Density | Not reported | |

| Melting Point | High-melting solid (>200°C) | |

| Solubility | Soluble in DMF, slightly in THF | |

| Stability | Hygroscopic; stable in dry THF |

The compound’s limited solubility in nonpolar solvents restricts its use to polar aprotic media, where it exhibits optimal reactivity .

Reactivity and Mechanistic Insights

Conjugate Addition Reactions

Magnesium ethyl malonate serves as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. For example, it reacts with methyl vinyl ketone to form 1,5-diketones after decarboxylation :

This reactivity is attributed to the stabilized enolate intermediate, which undergoes reductive elimination or protonation .

Palladium-Catalyzed Transformations

In the presence of palladium catalysts, magnesium ethyl malonate participates in decarboxylative allylation reactions. For instance, allyl β-keto esters undergo palladium-mediated decarboxylation to generate π-allylpalladium intermediates, which subsequently form β-allyl ketones or α,β-unsaturated ketones :

These reactions enable the synthesis of complex carbonyl compounds under mild conditions .

Applications in Organic Synthesis

Synthesis of Bioactive Molecules

-

Jasmonates: Magnesium ethyl malonate facilitates the preparation of methyl cis-jasmonate via palladium-catalyzed dehydrogenation and Michael addition .

-

Pharmaceutical Intermediates: It is employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and barbiturates .

Catalytic Asymmetric Reactions

Chiral magnesium complexes derived from ethyl malonate enable enantioselective transformations, such as the desymmetrization of meso-aziridines and [8+3] annulation reactions . These processes leverage the Lewis acidity of magnesium to control stereochemistry .

| Supplier | Purity | Price (USD) | Packaging |

|---|---|---|---|

| American Custom Chemicals | 95% | $495.77 | 5 mg |

| Ambeed | 95% | $882 | 5 g |

| Shanghai Minstar | 97% | $66/kg | 1 kg |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume